Fmoc-beta,beta-diMe-L-Orn(Boc)-OH, also known as Fluorenylmethyloxycarbonyl-beta,beta-dimethyl-L-ornithine (Boc derivative), is a compound utilized primarily in peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is a widely used base-labile amine protecting group in organic synthesis, particularly for the synthesis of peptides and other nitrogen-containing compounds. The compound is classified under amino acid derivatives and is significant in the development of biologically active peptides.
The synthesis of Fmoc-beta,beta-diMe-L-Orn(Boc)-OH can be accomplished through several methods, typically involving the protection of the amine and carboxylic acid functionalities. The most common approach includes:
The molecular formula for Fmoc-beta,beta-diMe-L-Orn(Boc)-OH is . Its structure consists of:
The compound features distinct functional groups that contribute to its chemical behavior:
Fmoc-beta,beta-diMe-L-Orn(Boc)-OH can participate in various chemical reactions typical for amino acids and their derivatives:
The mechanism by which Fmoc-beta,beta-diMe-L-Orn(Boc)-OH acts primarily involves its role as a building block in peptide synthesis. Upon deprotection, the exposed amine can react with carboxylic acids to form stable peptide bonds through a condensation reaction that releases water. This process is essential in constructing larger peptide sequences necessary for biological activity.
Fmoc-beta,beta-diMe-L-Orn(Boc)-OH finds extensive applications in scientific research, particularly in:
The strategic incorporation of β,β-dimethyl amino acids into peptide therapeutics originated in the late 1990s as a solution to inherent proteolytic instability. Early work by Kawahata et al. (1999) demonstrated the synthesis of β,β-dimethylated amino acid building blocks utilizing the 9-phenylfluorenyl protecting group, establishing foundational methodologies for these non-proteinogenic residues [1]. Unlike α-methyl modifications that alter stereoelectronic properties at the chiral center, β,β-dimethylation preserves native α-carbon configuration while introducing steric hindrance adjacent to the peptide backbone. This approach emerged as a targeted strategy to impede protease recognition without compromising the structural integrity required for receptor binding [5]. The development of specialized platforms for β,β-dimethyl amino acid production, including derivatives of ornithine, glutamic acid, and lysine, has enabled their broad application in peptide drug design [5] [6].
Fmoc-β,β-diMe-L-Orn(Boc)-OH addresses two critical challenges in peptide drug development: susceptibility to enzymatic degradation and conformational flexibility. The quaternary carbon at the β-position creates a steric shield that physically blocks protease access to the adjacent amide bond, significantly enhancing metabolic stability against serine and cysteine proteases [1] [5]. Ornithine, a non-canonical diamino acid, provides an elongated side chain that serves as a versatile platform for functionalization while maintaining favorable physicochemical properties. When incorporated into peptide sequences, β,β-dimethylornithine induces local conformational restrictions that stabilize turn structures and reduce backbone flexibility, thereby improving target binding specificity [5]. This dual function—steric protection and conformational restraint—makes it particularly valuable for antimicrobial peptides, hormone analogs, and other therapeutics requiring enhanced in vivo stability.
Table 1: Related β,β-Dimethyl Amino Acid Building Blocks
Compound Name | Structural Features | Therapeutic Applications |
---|---|---|
Fmoc-β,β-diMe-L-Orn(Boc)-OH | Diamino acid with Boc-protected δ-amine | Antimicrobial peptides, protease-resistant linkers |
Fmoc-β,β-diMe-L-Glu(OtBu)-OH | Acidic residue with sterically hindered backbone | Stabilized bioactive epitopes |
tert-Leucine derivatives | Naturally occurring β,β-dimethyl amino acid | Enhanced hydrophobic core formation |
Penicillamine derivatives | β,β-dimethyl cysteine analogue | Chelation therapies, disulfide bridge control |
The orthogonal protection scheme of Fmoc-β,β-diMe-L-Orn(Boc)-OH—featuring base-labile N-terminal Fmoc and acid-labile side chain Boc groups—exemplifies optimized strategy for modern SPPS. This dual protection enables iterative chain elongation through sequential piperidine-mediated Fmoc deprotection (20-50% in DMF) while maintaining permanent Boc protection on the ornithine δ-amine throughout synthesis [2] [9]. The orthogonality prevents premature deprotection during repetitive base treatments, allowing selective side chain deprotection only during final TFA cleavage. This is particularly crucial for ornithine-containing peptides, as the δ-amine must remain protected until global deprotection to prevent intramolecular side reactions or truncated sequences [4] [9].
The Fmoc/tBu approach offers significant advantages over traditional Boc/Bzl chemistry for this building block: 1) Elimination of highly toxic HF cleavage reagents, replaced by milder TFA cocktails (typically 95:2.5:2.5 TFA:water:TIPS); 2) Compatibility with acid-sensitive modifications and diverse resin choices including Wang, Rink amide, and 2-chlorotrityl resins; and 3) Preservation of stereochemical integrity by avoiding repetitive strong acid exposure that can promote racemization at sensitive residues [2] [9]. For long or complex sequences incorporating β,β-dimethylornithine, low-loading Tentagel-type resins (0.1-0.4 mmol/g) are recommended to minimize intermolecular aggregation during synthesis [9].
Table 2: Protection Strategy Comparison for SPPS
Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy |
---|---|---|
N-α Deprotection | 50% TFA in DCM (strong acid) | 20-50% piperidine in DMF (base) |
Side Chain Deprotection | HF/TFMSA (highly toxic, corrosive) | TFA + scavengers (moderately acidic) |
Orthogonality | Limited (acid-sensitive groups compete) | High (base/acid orthogonal deprotection) |
Resin Compatibility | Merrifield, PAM, MBHA | Wang, Rink amide, 2-chlorotrityl |
β,β-diMe Handling | Risk of dimethyl rearrangement under strong acid | Stable under standard conditions |
The structural complexity of Fmoc-β,β-diMe-L-Orn(Boc)-OH necessitates optimized coupling protocols. Standard phosphonium/uronium coupling reagents (HBTU, HATU, PyBOP) with activating additives (HOAt, OxymaPure) in DMF or NMP are recommended, often with extended reaction times (45-120 minutes) and elevated temperatures (40-50°C) to overcome steric hindrance from the quaternary β-carbon [9]. Following final assembly, cleavage cocktails containing TFA, water, and triisopropylsilane (94:3:3) simultaneously remove the Boc group from the ornithine side chain while liberating the peptide from the resin, yielding the fully deprotected β,β-dimethylornithine-containing peptide with high purity [2] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9